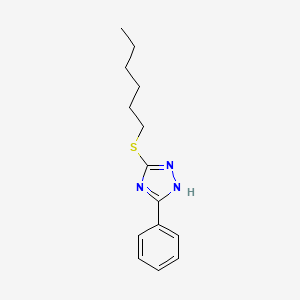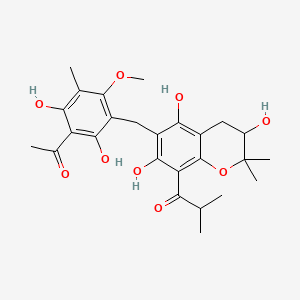
Isobutyrylmallotochromanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyrylmallotochromanol is a chromene derivative isolated from the pericarps of Mallotus japonicus. It is identified as 5,7-dihydroxy-6-(2’,4’-dihydroxy-3’-acetyl-5’-methyl-6’-methoxybenzyl)-8-isobutyryl-2,2-dimethylchromene. This compound has shown cytotoxic properties against certain cell lines, making it a subject of interest in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isobutyrylmallotochromanol involves the isolation of the compound from the pericarps of Mallotus japonicus. The process includes extraction and purification steps using various chromatographic techniques. The specific reaction conditions for the synthesis involve the use of solvents and reagents that facilitate the isolation of the compound in its pure form .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. The compound is primarily obtained through laboratory-scale extraction from natural sources. Further research and development are needed to establish efficient industrial production methods.
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyrylmallotochromanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the chromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
Isobutyrylmallotochromanol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of chromene derivatives.
Biology: The compound’s cytotoxic properties make it a candidate for studying cell line responses and potential anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its cytotoxic effects.
Mécanisme D'action
The mechanism of action of isobutyrylmallotochromanol involves its interaction with cellular targets that lead to cytotoxic effects. The compound is believed to interfere with cellular pathways that regulate cell growth and survival, leading to apoptosis in certain cell lines. The specific molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect mitochondrial function and induce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyrylmallotochromanol: Another chromene derivative isolated from the same plant source, with similar cytotoxic properties.
Isomallotochromanol: A phloroglucinol derivative with cytotoxic activity, isolated from the same plant.
Uniqueness
Isobutyrylmallotochromanol is unique due to its specific structural features, such as the isobutyryl group attached to the chromene ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
129399-53-7 |
|---|---|
Formule moléculaire |
C26H32O9 |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
1-[6-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C26H32O9/c1-10(2)19(29)18-22(32)13(21(31)15-9-16(28)26(5,6)35-25(15)18)8-14-23(33)17(12(4)27)20(30)11(3)24(14)34-7/h10,16,28,30-33H,8-9H2,1-7H3 |
Clé InChI |
YOQKJYPYVSGRAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)CC(C(O3)(C)C)O)C(=O)C(C)C)O)O)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)
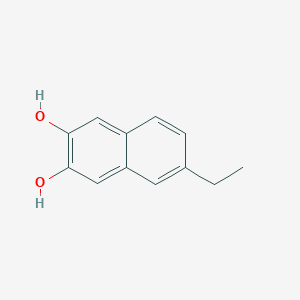
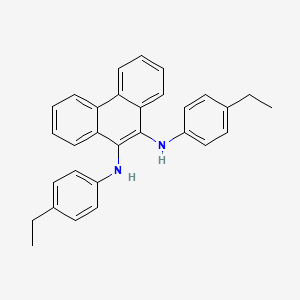

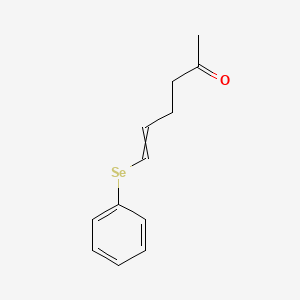
![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)



![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
